molecular formula C16H11NO2S B175453 Fmoc isothiocyanate CAS No. 199915-38-3

Fmoc isothiocyanate

Cat. No.: B175453
CAS No.: 199915-38-3
M. Wt: 281.3 g/mol
InChI Key: DHMYULZVFHHEHE-UHFFFAOYSA-N
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Description

Fmoc isothiocyanate, also known as 9-Fluorenylmethoxycarbonyl isothiocyanate, is a chemical compound with the molecular formula C16H11NO2S. It is widely used in organic synthesis, particularly in the field of peptide synthesis. The compound is known for its role as a protecting group for amino acids, which helps in the stepwise construction of peptides.

Scientific Research Applications

Chemistry

Fmoc isothiocyanate is extensively used in peptide synthesis as a protecting group for amino acids. It allows for the stepwise construction of peptides by protecting the amino group during the coupling reactions.

Biology

In biological research, this compound is used to label peptides and proteins for fluorescence studies. The compound’s fluorescence properties make it useful for tracking and imaging biological molecules.

Medicine

This compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs. Its role in protecting amino acids during synthesis ensures the accurate construction of peptide sequences.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its applications include the synthesis of advanced materials with specific properties for use in various technologies.

Safety and Hazards

Fmoc isothiocyanate is considered hazardous. It causes skin irritation and serious eye damage. It may also cause respiratory irritation. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area. Protective gloves, clothing, and eye/face protection should be worn when handling it .

Future Directions

Fmoc isothiocyanate can be used to synthesize a variety of compounds, including cyclic isothiourea derivatives as potent neuropeptide Y (NPY) Y1 receptor antagonists, 2-aminothiazoles, aminobenz-imidazole conjugated thiazoles, and thiazole derived cyclopeptides . These compounds have potential applications in various fields, indicating promising future directions for the use of this compound.

Biochemical Analysis

Biochemical Properties

Fmoc isothiocyanate plays a significant role in biochemical reactions, particularly in peptide synthesis. It interacts with amines to form substituted thioureas, which are crucial intermediates in the synthesis of various biologically active compounds . The compound is known to interact with enzymes such as neuropeptide Y (NPY) Y1 receptor antagonists, and proteins involved in the synthesis of cyclic isothiourea derivatives . These interactions are primarily based on the formation of covalent bonds between the isothiocyanate group and the nucleophilic sites on the enzymes and proteins.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to induce apoptosis in cancer cells by activating caspases and inhibiting cell viability in a dose-dependent manner . Additionally, it regulates oxidative stress and inflammation, which are critical factors in cell proliferation and apoptosis . These effects highlight the potential of this compound in cancer therapy and other biomedical applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to biomolecules, including proteins and enzymes, through the formation of covalent bonds with nucleophilic sites. This binding can lead to enzyme inhibition or activation, depending on the specific target . This compound also influences gene expression by modulating transcription factors and signaling pathways involved in cell proliferation and apoptosis . These molecular interactions are crucial for understanding the compound’s role in biochemical reactions and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is stable at low temperatures and can be stored at -20°C . Its activity may decrease over time due to degradation, which can affect its long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis . These temporal effects are essential for optimizing the use of this compound in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of the compound can effectively inhibit tumor growth and induce apoptosis without causing significant toxicity . High doses may lead to adverse effects, including oxidative stress and inflammation . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of this compound in preclinical and clinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, including the mercapturic acid pathway. It is metabolized through conjugation with glutathione, followed by enzymatic degradation and N-acetylation . This metabolic pathway is essential for the detoxification and elimination of this compound from the body. Additionally, the compound interacts with cytochrome P450 enzymes, which play a crucial role in its biotransformation and clearance . Understanding these metabolic pathways is vital for predicting the pharmacokinetics and potential drug interactions of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is known to interact with cellular transporters that facilitate its uptake and distribution to specific cellular compartments . These interactions can influence the localization and accumulation of this compound, affecting its activity and function. Understanding the transport and distribution mechanisms is essential for optimizing the delivery and efficacy of this compound in therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is known to localize in the cytoplasm and interact with various organelles, including the endoplasmic reticulum and mitochondria . These interactions are mediated by targeting signals and post-translational modifications that direct this compound to specific compartments. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its use in biochemical research and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Fmoc isothiocyanate can be synthesized through the reaction of 9-fluorenylmethanol with thiophosgene. The reaction typically involves the following steps:

    Formation of Fmoc chloride: 9-Fluorenylmethanol is reacted with phosgene to form 9-fluorenylmethoxycarbonyl chloride.

    Conversion to this compound: The Fmoc chloride is then treated with potassium thiocyanate to yield this compound.

The reaction conditions generally require an inert atmosphere, such as nitrogen, and are carried out at low temperatures to prevent decomposition of the reactants and products.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction parameters to ensure high yield and purity. The compound is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Fmoc isothiocyanate undergoes several types of chemical reactions, including:

    Substitution Reactions: It reacts with amines to form thiourea derivatives.

    Addition Reactions: It can participate in addition reactions with nucleophiles, such as alcohols and thiols.

Common Reagents and Conditions

    Amines: React with this compound to form thiourea derivatives.

    Alcohols and Thiols: Can add to the isothiocyanate group to form corresponding adducts.

Major Products

    Thiourea Derivatives: Formed from the reaction with amines.

    Adducts: Formed from the addition of alcohols and thiols.

Comparison with Similar Compounds

Similar Compounds

    Fmoc chloride: Used as a protecting group for amino acids but does not contain the isothiocyanate group.

    Fmoc N-hydroxysuccinimide ester: Another protecting group for amino acids, used in peptide synthesis.

    Ethoxycarbonyl isothiocyanate: Similar in structure but with an ethoxy group instead of the fluorenylmethoxy group.

Uniqueness

Fmoc isothiocyanate is unique due to its combination of the Fmoc protecting group and the isothiocyanate functional group. This dual functionality allows it to participate in a wider range of chemical reactions compared to other Fmoc derivatives.

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(sulfanylidenemethylidene)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO2S/c18-16(17-10-20)19-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHMYULZVFHHEHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10400012
Record name Fmoc isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199915-38-3
Record name Fmoc isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9H-Fluoren-9-ylmethoxycarbonylisothiocyanat
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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